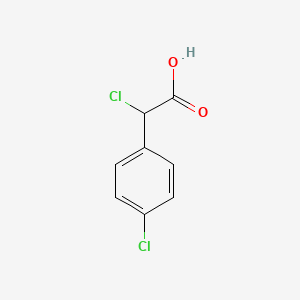

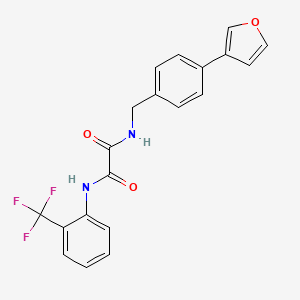

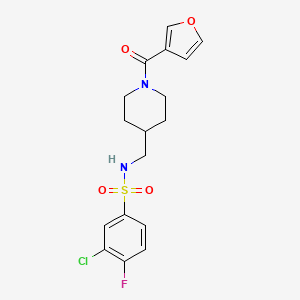

![molecular formula C17H18N2O2 B2467097 6-{[(2-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one CAS No. 1157283-37-8](/img/structure/B2467097.png)

6-{[(2-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “6-{[(2-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one” is a complex organic molecule. It is related to the class of compounds known as 1,2,3,4-tetrahydroisoquinolines . These compounds are a large group of natural products that have garnered a lot of attention in the scientific community due to their diverse biological activities against various infective pathogens and neurodegenerative disorders .

Applications De Recherche Scientifique

Antitumor and Cytotoxic Activities

Tetrahydroquinoline derivatives have been studied for their potential antitumor and cytotoxic activities. Compounds like 2-aryl-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-6,7-methylendioxy-1,2,3,4-tetrahydroquinolines have shown a strong relationship between their selective cytotoxic activity on specific cell lines and the substitutions presented in the aryl ring of the tetrahydroquinoline derivatives (Kouznetsov et al., 2016).

Molecular Docking and Inhibitory Effects

Molecular docking studies of tetrahydroquinoline derivatives have demonstrated inhibitory effects towards various proteins involved in inflammatory, cancer, retinoic acid, cholesterol esterase, parasitic, and microbial activities. Certain compounds have shown significant interactions with active site amino acids, highlighting their potential as multifunctional lead compounds for further study (Nair et al., 2014).

Antifungal Properties

Some tetrahydroquinoline derivatives have been synthesized and evaluated for their antifungal properties. Compounds have shown activity against clinically important fungi, including yeasts and dermatophytes, with the removal of certain groups and the introduction of hydroxyl groups in substituents causing a significant improvement in antifungal activity. These results suggest the potential of these compounds as antifungal agents (Bohórquez et al., 2015).

Insecticidal Activity

Tetrahydroquinoline derivatives have also been studied for their insecticidal activities. Certain pyridine derivatives related to tetrahydroquinolines have shown strong aphidicidal activities, indicating the potential of these compounds in agricultural applications (Bakhite et al., 2014).

Tubulin Polymerization Inhibition

Studies have indicated that specific indenopyrazoles, structurally related to tetrahydroquinolines, exhibit antiproliferative activity towards human cancer cells by inhibiting tubulin polymerization. This inhibition disrupts microtubule formation and induces cell cycle arrest, suggesting the potential of these compounds in cancer therapy (Minegishi et al., 2015).

Orientations Futures

The future directions for research on “6-{[(2-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one” and related compounds could involve further exploration of their biological activities and potential therapeutic applications, as well as the development of novel analogs with potent biological activity .

Propriétés

IUPAC Name |

6-[(2-methoxyphenyl)methylamino]-3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c1-21-16-5-3-2-4-13(16)11-18-14-7-8-15-12(10-14)6-9-17(20)19-15/h2-5,7-8,10,18H,6,9,11H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCGXLWRVJHTCCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC2=CC3=C(C=C2)NC(=O)CC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

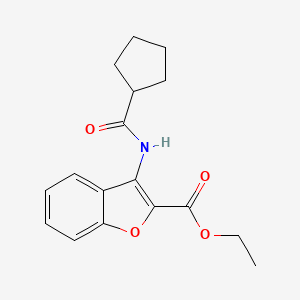

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-9H-xanthene-9-carboxamide](/img/structure/B2467023.png)

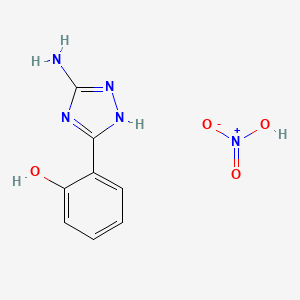

![8-(2,5-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2467025.png)

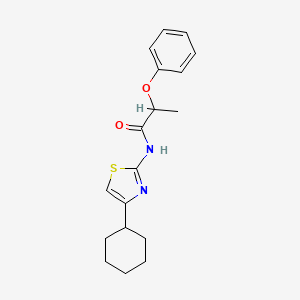

![N-(4-chlorophenyl)-2-[(methoxyimino)methyl]-3-oxobutanamide](/img/structure/B2467029.png)

![(1R*,2S*,4S*)-7-Aza-bicyclo[2.2.1]heptane-2-carboxylic acid hydrobromide](/img/structure/B2467035.png)